molecular formula C14H13ClN2O3 B14934375 N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B14934375
M. Wt: 292.72 g/mol
InChI Key: SZRIHGBIHKVMHD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a carboxamide group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-chlorophenyl-3-oxobutanoate. This intermediate is then reacted with methylamine and methanol to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for therapeutic development.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the modulation of various biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: This compound shares the chlorophenyl group but differs in its core structure, which is an imidazo[1,5-a]pyrazine ring.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar chlorophenyl group but features a benzamide core.

Uniqueness

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its dihydropyridine core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide

InChI

InChI=1S/C14H13ClN2O3/c1-17-8-13(20-2)12(18)7-11(17)14(19)16-10-6-4-3-5-9(10)15/h3-8H,1-2H3,(H,16,19)

InChI Key

SZRIHGBIHKVMHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2Cl)OC

Origin of Product

United States

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